molecular formula C13H8FN3O2 B2618219 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1239843-29-8

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No. B2618219
CAS RN: 1239843-29-8
M. Wt: 257.224
InChI Key: ATRRSCDDIYVNOQ-UHFFFAOYSA-N
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Description

This compound is a synthetic intermediate for the production of Vonoprazan Fumarate , a novel potassium-competitive acid blocker (P-CAB) used for the treatment of gastroduodenal ulcer and reflux esophagitis .


Synthesis Analysis

The synthesis of this compound involves several steps and intermediates. For instance, one of the intermediates in the synthesis process is “5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanol” with a molecular formula of C16H13FN2O3S and a molecular weight of 332.35 .


Molecular Structure Analysis

The molecular formula of “5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” is C16H11FN2O3S . It contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur.

Scientific Research Applications

Antimicrobial and Antitubercular Properties

  • Antimicrobial Activity : Some compounds structurally related to 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one have demonstrated potent antimicrobial activity. For example, derivatives synthesized by Desai et al. (2016) displayed notable antibacterial and antifungal properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).
  • Antitubercular Activity : Joshi et al. (2015) investigated pyrrolyl 1,3,4-oxadiazole benzothioate derivatives, which are structurally similar, for their antitubercular properties, showing promise in this area (Joshi et al., 2015).

Cancer Research

  • Apoptosis Inducers and Anticancer Agents : Compounds with structural similarities have been identified as novel apoptosis inducers, showing potential as anticancer agents. Zhang et al. (2005) highlighted their effectiveness against breast and colorectal cancer cell lines (Zhang et al., 2005).
  • Topoisomerase IIα Inhibitory Activity : Alam et al. (2016) synthesized and evaluated pyrazole derivatives for their inhibitory activity on topoisomerase IIα, a key enzyme in DNA replication and cell division, demonstrating their potential as anticancer agents (Alam et al., 2016).

Material Science and Optoelectronics

  • Organic Light-Emitting Diodes (OLEDs) : Shih et al. (2015) developed m-terphenyl oxadiazole derivatives, structurally related to the compound , which showed high electron mobility and were used as materials in blue, green, and red phosphorescent OLEDs (Shih et al., 2015).

Herbicidal Properties

  • Herbicidal Activity : Tajik and Dadras (2011) synthesized derivatives incorporating a 1,3,4-oxadiazole ring and reported their effectiveness as herbicides against graminaceous plants, demonstrating the compound's potential in agricultural applications (Tajik & Dadras, 2011).

Sensor Development

  • Fluorescent pH Sensor : Yang et al. (2013) developed a heteroatom-containing organic fluorophore related to the compound, which served as a fluorescent pH sensor, highlighting its potential in chemical sensing applications (Yang et al., 2013).

Mechanism of Action

While the mechanism of action of the compound itself is not specified, its product, Vonoprazan Fumarate, acts as a potassium-competitive acid blocker (P-CAB). It inhibits the binding of potassium ions to the H+/K+ ATPase (proton pump) in the gastric parietal cells, thereby inhibiting gastric acid secretion .

properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-16-13(19-17-12)8-5-6-11(18)15-7-8/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRRSCDDIYVNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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